
1,4-Bis(cyclopropylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two cyclopropylmethoxy groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(cyclopropylmethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Dihydroxybenzene+2Cyclopropylmethyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(cyclopropylmethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of brominated derivatives of this compound.
Applications De Recherche Scientifique
1,4-Bis(cyclopropylmethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Bis(cyclopropylmethoxy)benzene is not well-defined due to limited research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The cyclopropyl groups may contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of cyclopropylmethoxy groups.
1,4-Bis(trichloromethyl)benzene: Contains trichloromethyl groups, leading to different chemical properties and reactivity.
1,4-Bis(1,2,4-triazol-1-ylmethyl)benzene: Features triazole rings, which impart unique biological activities.
Uniqueness
1,4-Bis(cyclopropylmethoxy)benzene is unique due to the presence of cyclopropylmethoxy groups, which can influence its chemical reactivity and potential applications. The rigidity and strain associated with the cyclopropyl rings may also affect its interactions with other molecules, making it distinct from other benzene derivatives.
Propriétés
Numéro CAS |
66237-11-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1,4-bis(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C14H18O2/c1-2-11(1)9-15-13-5-7-14(8-6-13)16-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
Clé InChI |
LWMPVGCWHABHEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=C(C=C2)OCC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




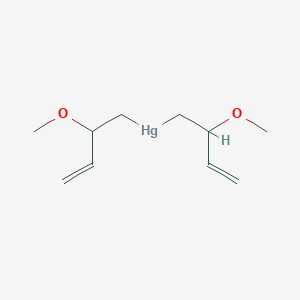

![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)


![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
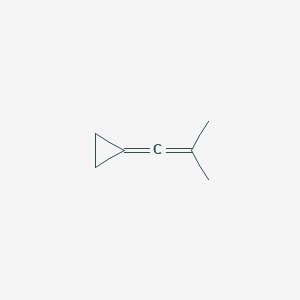
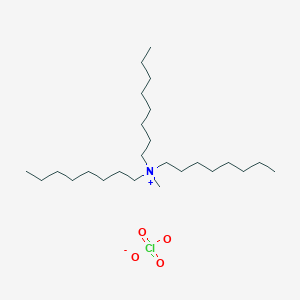
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
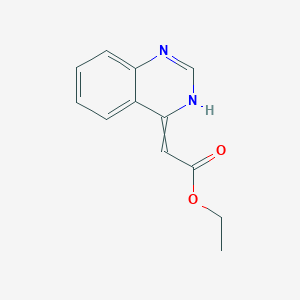
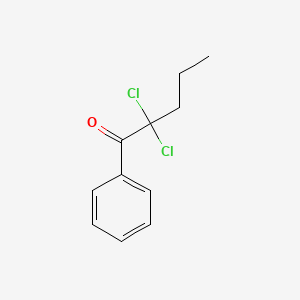
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
